2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Suzuki-Miyaura cross-coupling regiochemistry biaryl synthesis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1430628-67-3; molecular formula C₁₃H₂₀BNO₄S; MW 297.18) is a heterobifunctional aromatic building block that integrates a primary sulfonamide pharmacophore with a pinacol-protected boronic ester at the 5-(meta) position of the o-toluene ring. This structural arrangement enables two distinct reactivity modes: the boronic ester serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to construct biaryl architectures, while the free primary sulfonamide (–SO₂NH₂) can engage biological targets through hydrogen bonding and zinc coordination, as established in the broader sulfonamide boronic acid literature.

Molecular Formula C13H20BNO4S
Molecular Weight 297.18
CAS No. 1430628-67-3
Cat. No. B2717461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
CAS1430628-67-3
Molecular FormulaC13H20BNO4S
Molecular Weight297.18
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)N
InChIInChI=1S/C13H20BNO4S/c1-9-6-7-10(8-11(9)20(15,16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17)
InChIKeyXFUIPNLFAOKVII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1430628-67-3): A Dual-Functionality Sulfonamide Boronic Ester Building Block for Targeted Synthesis and Fragment-Based Drug Discovery


2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1430628-67-3; molecular formula C₁₃H₂₀BNO₄S; MW 297.18) is a heterobifunctional aromatic building block that integrates a primary sulfonamide pharmacophore with a pinacol-protected boronic ester at the 5-(meta) position of the o-toluene ring . This structural arrangement enables two distinct reactivity modes: the boronic ester serves as a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to construct biaryl architectures, while the free primary sulfonamide (–SO₂NH₂) can engage biological targets through hydrogen bonding and zinc coordination, as established in the broader sulfonamide boronic acid literature [1]. The compound is commercially available at 97–98% purity from multiple suppliers and is positioned as a versatile intermediate in medicinal chemistry campaigns targeting kinase and other enzyme families .

Why the meta-Boronic Ester and o-Methyl Substitution Pattern in 1430628-67-3 Cannot Be Interchanged with para-Isomeric or Unsubstituted Analogs


The precise regiochemistry of both the boronic ester (5-position, meta to sulfonamide) and the methyl substituent (2-position, ortho to sulfonamide) in CAS 1430628-67-3 determines its distinct reactivity and potential biological interaction profile. The para-isomer, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1430628-65-1), places the boronic ester para to the sulfonamide, altering the electronic conjugation and steric environment of the cross-coupling site . Furthermore, the class-level structure-activity relationship (SAR) of sulfonamide boronic acids demonstrates that the substitution pattern profoundly influences target binding: in the AmpC β-lactamase system, altering the R-group from a phenylacetyl side chain to a 2-thienylacetyl side chain changed the Ki from 70 nM to 25 nM—a 2.8-fold improvement—highlighting that even minor structural perturbations dramatically shift potency [1]. The ortho-methyl group in 1430628-67-3 additionally introduces steric constraint and modulates the acidity of the sulfonamide NH, potentially altering hydrogen-bond donor capacity relative to the des-methyl analog 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 486422-08-6) .

Quantitative Comparative Evidence for 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1430628-67-3) vs. Its Closest Structural Analogs


Regiochemical Differentiation: meta-Boronic Ester Placement Enables Distinct Coupling Geometry vs. para-Isomer CAS 1430628-65-1

The target compound (CAS 1430628-67-3) bears the boronic ester at the 5-(meta) position relative to the sulfonamide group, whereas its positional isomer 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1430628-65-1) places it at the 4-(para) position . This regiochemical difference produces biaryl products with distinct substitution geometries upon Suzuki-Miyaura coupling: the meta-isomer yields 3,5-disubstituted biaryl scaffolds, while the para-isomer generates linear 4-substituted architectures. The electronic environment also differs: in the meta-isomer, the boronic ester is not in direct conjugation with the electron-withdrawing sulfonamide, resulting in a less electron-deficient boron center that may exhibit altered transmetallation rates in palladium-catalyzed cross-coupling [1].

Suzuki-Miyaura cross-coupling regiochemistry biaryl synthesis

Molecular Weight Advantage for Ligand Efficiency Optimization: 297.18 Da vs. Heavier Sulfonamide Boronic Esters

At MW 297.18 Da, the target compound sits below the 300 Da threshold commonly used to define fragment-sized molecules, positioning it favorably for fragment-based screening approaches . In comparison, N-tert-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1260231-89-7) has a molecular weight of 339.26 Da , and N-(1,1-dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has MW 339.26 Da . The lower molecular weight of 1430628-67-3 translates to a higher ligand efficiency potential: in the class-level AmpC β-lactamase series, the smallest sulfonamide boronic acid (compound 3, MW ~195 Da free boronic acid form) achieved a ligand efficiency of 0.91 kcal/mol per heavy atom, while larger analogs with appended benzyl groups showed substantially reduced ligand efficiencies [1].

ligand efficiency fragment-based drug discovery drug-likeness molecular weight

Dual Pharmacophore Architecture: Sulfonamide Zinc-Binding Motif Plus Boronic Ester Coupling Handle in a Single Scaffold

The target compound uniquely combines an unsubstituted primary sulfonamide zinc-binding group (ZBG) with a synthetically tractable boronic ester in a single, low-molecular-weight scaffold. This contrasts with N-alkylated analogs such as N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1293987-69-5), where the methyl substitution on the sulfonamide nitrogen reduces hydrogen-bond donor capacity and alters zinc coordination geometry . Class-level evidence demonstrates that primary sulfonamide boronic acids achieve Ki values against AmpC β-lactamase as low as 25 nM [1] and against human carbonic anhydrase isoforms as low as 3.1 nM (hCA II) [2], confirming the potency-enabling role of the free sulfonamide NH₂. The boronic ester handle simultaneously allows late-stage diversification via Suzuki-Miyaura coupling [3].

dual pharmacophore carbonic anhydrase inhibition β-lactamase inhibition Suzuki coupling

Commercial Availability and Purity Benchmarking at 98%: Supply Chain Reliability vs. Special-Order Analogs

CAS 1430628-67-3 is available off-the-shelf from multiple suppliers at 97–98% purity (HPLC), including AKSci (Catalog 7065FC) and Leyan (Product No. 1697214, 98%) . In contrast, certain close analogs such as 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1430628-65-1) are listed at 97% purity , while N-alkylated derivatives with bulkier substituents (e.g., N-tert-butyl variants, CAS 1260231-89-7) are not stocked as standard catalog items by major suppliers and require custom synthesis . This off-the-shelf availability reduces procurement lead times and enables rapid library synthesis without the delays and cost premiums associated with custom synthesis of non-stocked analogs.

supply chain commercial availability purity procurement

Crystallographic Validation of Sulfonamide Boronate Ester Geometry Supports Rational Scaffold Design

The sulfonamide boronate ester chemical class has been structurally characterized by X-ray crystallography, providing atomic-level validation of the tetrahedral geometry at boron and the hydrogen-bonding capacity of the sulfonamide group [1]. Decken et al. (2002) reported the single-crystal X-ray structure of a closely related sulfonamide boronate ester, confirming that the dioxaborolane ring adopts a nearly planar conformation and that the sulfonamide NH₂ groups participate in intermolecular hydrogen-bonding networks [1]. Furthermore, three co-crystal structures of AmpC β-lactamase with sulfonamide boronic acid inhibitors (PDB IDs: 3O86, 3O87, 3O88) were solved at 1.6–1.8 Å resolution, revealing that the sulfonamide oxygen atoms occupy the oxyanion hole while the boronic acid forms a tetrahedral adduct with the catalytic serine [2]. These experimentally validated structural features provide a rational basis for scaffold selection and docking studies, reducing the uncertainty inherent in computational predictions for this chemotype.

X-ray crystallography structural biology conformational analysis boronate ester geometry

Pinacol Ester Stability Advantage Over Free Boronic Acid: Handling and Storage Under Ambient Conditions

The target compound is supplied as the pinacol ester, which provides enhanced stability against protodeboronation and air oxidation compared to the corresponding free boronic acid form. The free boronic acid analog, 5-(benzenesulfonamido)-2-methylphenylboronic acid, is known to be more hygroscopic and prone to boroxine formation upon storage . The class-level stability advantage of pinacol esters is well-established: the tetrahedral sp³ boron center in the dioxaborolane ring is sterically protected by the four methyl groups, reducing susceptibility to nucleophilic attack and enabling long-term storage under ambient conditions [1]. In contrast, free arylboronic acids often require cold storage (–20 °C) under inert atmosphere to prevent degradation . While quantitative shelf-life data for CAS 1430628-67-3 specifically are not available in the public domain, the pinacol ester form is the preferred commercial presentation for boronic acid building blocks due to this established stability advantage.

boronic ester stability pinacol protection storage conditions synthetic utility

High-Impact Application Scenarios for 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS 1430628-67-3) Driven by Quantitative Differentiation


Suzuki-Miyaura Library Synthesis of 3,5-Disubstituted Biaryl Sulfonamide Inhibitors Targeting Kinase and Carbonic Anhydrase Families

The meta-boronic ester placement in 1430628-67-3 enables the construction of 3,5-disubstituted biaryl sulfonamides—a topology distinct from the linear 4-substituted products obtained from the para-isomer CAS 1430628-65-1 . This scaffold geometry is particularly relevant for targeting the ATP-binding pocket of kinases, where the bent biaryl architecture can better complement the V-shaped binding cleft compared to linear para-linked biaryls. The primary sulfonamide concurrently serves as a zinc-binding warhead for carbonic anhydrase isoforms, with class-level precedent demonstrating Ki values as low as 3.1 nM against hCA II [1]. Researchers can use 1430628-67-3 as a common intermediate, coupling it with diverse aryl/heteroaryl halides via Suzuki-Miyaura reaction to generate focused libraries for parallel screening against both kinase and carbonic anhydrase target panels.

BTK Inhibitor Intermediate Supply: Enabled by Off-the-Shelf Availability at 98% Purity

Patent US20240083900 discloses pyrazolo[1,5-a]pyrazine derivatives as potent BTK inhibitors, with multiple exemplified compounds achieving IC₅₀ values of ≤1 nM in biochemical assays [2]. The sulfonamide boronic ester chemotype represented by 1430628-67-3 serves as a key building block for constructing these inhibitor scaffolds. The off-the-shelf availability of 1430628-67-3 at 98% purity from multiple suppliers eliminates the need for in-house synthesis of the boronic ester intermediate, reducing project initiation time by an estimated 2–4 weeks compared to custom synthesis of non-stocked analogs. For medicinal chemistry teams prosecuting BTK or related kinase targets, this translates to faster SAR cycles and earlier identification of development candidates.

Fragment-Based Lead Discovery Using a Sub-300 Da Dual-Pharmacophore Starting Point

At MW 297.18 Da, 1430628-67-3 meets the molecular weight criterion (<300 Da) for fragment-based drug discovery (FBDD) while simultaneously offering two orthogonal functionalities: a synthetically addressable boronic ester for fragment growing/linking and a primary sulfonamide for target engagement . The class-level precedent for high ligand efficiency (LE up to 0.91 in the AmpC β-lactamase series [3]) suggests that even modest-affinity fragment hits derived from this scaffold can be efficiently optimized into lead compounds. The commercial availability at 98% purity ensures that fragment screening campaigns can proceed without delays for custom synthesis or repurification, and the pinacol ester stability allows long-term storage of screening plates under ambient conditions.

Structure-Guided Optimization of Zinc-Dependent Enzyme Inhibitors Leveraging Validated X-Ray Binding Modes

The sulfonamide boronate ester class has been validated by three high-resolution co-crystal structures with AmpC β-lactamase (PDB: 3O86, 3O87, 3O88 at 1.6–1.8 Å) [3], providing atomic-level detail on how the sulfonamide and boronic acid moieties engage the enzyme active site. Researchers can use 1430628-67-3 as a core scaffold for structure-based lead optimization: the boronic ester position allows installation of diverse aryl groups via Suzuki coupling to explore the leaving group pocket, while the sulfonamide anchors the inhibitor in the oxyanion hole as confirmed crystallographically. This structure-guided approach reduces the synthetic effort required to achieve potent inhibition: the class-level SAR demonstrates that even simple phenylacetyl-substituted sulfonamide boronic acids achieve Ki values of 70 nM, and optimization to 25 nM was achieved with a single thienyl substitution [3].

Quote Request

Request a Quote for 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.